molecular formula C17H17N3O3S2 B3019306 N-(4-ethoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252861-75-8

N-(4-ethoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B3019306
CAS No.: 1252861-75-8
M. Wt: 375.46
InChI Key: DBZMBPXDJKMHSJ-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a 4-ethoxyphenyl acetamide moiety linked via a sulfanyl bridge to a 3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine core.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-3-23-12-6-4-11(5-7-12)18-14(21)10-25-17-19-13-8-9-24-15(13)16(22)20(17)2/h4-9H,3,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZMBPXDJKMHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity is influenced by substituents on the phenyl ring (4-ethoxy group) and the thieno-pyrimidinone core. Below is a comparative analysis with key analogs:

Compound Key Substituents Reported Activity Source
N-(4-Ethoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide 4-ethoxyphenyl, 3-methyl-thieno-pyrimidinone Limited direct data; inferred kinase/antimicrobial potential based on analogs
N-(4-Methoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide 4-methoxyphenyl (vs. ethoxy) Similar scaffold; commercial availability suggests research use as a kinase inhibitor
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 4-nitrophenyl, 6-ethyl-thieno-pyrimidinone Structural analog with nitro group; potential antimicrobial activity inferred
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-trifluoromethoxyphenyl, 4-methylphenyl-thieno-pyrimidinone Demonstrated anti-inflammatory and kinase-inhibitory activity in related studies
N-(4-Ethoxyphenyl)-2-[(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide 4-ethoxyphenyl, 3-phenyl-thieno-pyrimidinone CXCR3 receptor antagonism (e.g., VUF10474 analogs)

Key Findings from Analogous Compounds

Nitro (NO₂) and trifluoromethoxy (OCF₃) substituents () increase electron-withdrawing effects, which may enhance binding to enzymatic active sites (e.g., kinases or proteases). Thieno-pyrimidinone Core Modifications:

  • 3-Methyl substitution (target compound) likely stabilizes the pyrimidinone ring, reducing metabolic degradation compared to unsubstituted analogs .
  • 6-Ethyl substitution () may sterically hinder interactions with larger binding pockets, altering selectivity .

Tautomerism and Conformational Dynamics: highlights tautomerism in structurally related compounds (e.g., thiazolidinone/acetamide tautomers), which could influence binding modes and potency. The target compound’s rigid pyrimidinone core may limit such dynamics, favoring stable receptor interactions .

Synthetic Yields and Physicochemical Properties :

  • Analogous compounds (e.g., 4j, 4k in ) exhibit moderate to high yields (72–83%) and melting points (146–300°C), suggesting the target compound shares similar synthetic accessibility and thermal stability .

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